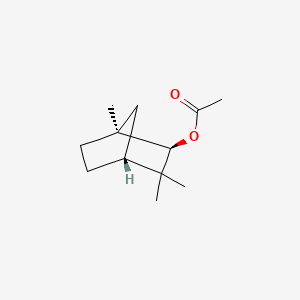
beta-Fenchyl acetate, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Fenchyl acetate, exo-: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 g/mol . It is a type of ester derived from fenchyl alcohol and acetic acid. This compound is known for its pleasant aroma and is often found in essential oils and various fragrance products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Fenchyl acetate, exo- can be synthesized through the esterification of fenchyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of beta-Fenchyl acetate, exo- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality beta-Fenchyl acetate, exo-.
Chemical Reactions Analysis
Types of Reactions: Beta-Fenchyl acetate, exo- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, beta-Fenchyl acetate, exo- can be hydrolyzed back to fenchyl alcohol and acetic acid.
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert beta-Fenchyl acetate, exo- to other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Fenchyl alcohol and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives of beta-Fenchyl acetate, exo-.
Scientific Research Applications
Beta-Fenchyl acetate, exo- has a wide range of applications in scientific research, including:
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of beta-Fenchyl acetate, exo- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by interacting with cell membranes and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Fenchyl acetate
- Endo-Fenchyl acetate
- Alpha-Isofenchyl acetate
Comparison: Beta-Fenchyl acetate, exo- is unique due to its specific stereochemistry, which can influence its physical and chemical properties. Compared to its stereoisomers, such as endo-Fenchyl acetate and alpha-Isofenchyl acetate, beta-Fenchyl acetate, exo- may exhibit different reactivity and biological activity. This uniqueness makes it valuable in various applications where specific stereochemical properties are desired .
Properties
CAS No. |
76109-40-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
InChI Key |
JUWUWIGZUVEFQB-SCVCMEIPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@]2(CC[C@H](C2)C1(C)C)C |
Canonical SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















